3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki-Miyaura Cross-Coupling Reaction: This intermediate undergoes a Suzuki-Miyaura cross-coupling reaction with aryl boronic acids in the presence of a palladium catalyst (XPhosPdG2/XPhos) to form the desired arylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation reduces reaction times and improves the overall efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Optical Applications: Pyrazolo[1,5-a]pyrimidines, including this compound, are used as fluorophores in optical applications due to their tunable photophysical properties.
Biological Interactions: The compound is used in studying biological interactions, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as monoamine oxidase B (MAO-B), which is involved in neurodegenerative disorders.
Pathways Involved: The compound interferes with signaling pathways related to cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include compounds with various substituents at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Triazole-Linked Glycohybrids: These compounds are synthesized using similar synthetic routes and have shown potential as anticancer agents.
Uniqueness
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its combination of amino and chloro substituents enhances its potential as a versatile compound for various applications in medicinal chemistry and optical materials .
Properties
Molecular Formula |
C18H14ClN5 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C18H14ClN5/c19-13-4-2-6-15(10-13)22-17-7-8-24-18(23-17)16(11-21-24)12-3-1-5-14(20)9-12/h1-11H,20H2,(H,22,23) |
InChI Key |
JDNMRPIWJIDDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C3N=C(C=CN3N=C2)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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